

Spectroscopic Analysis of Benzo[b]thiophene Carboxylic Acids: A Technical Guide

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Compound of Interest

Compound Name: Benzo[b]thiophene-7-carboxylic acid

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Introduction

This technical guide provides a summary of available spectroscopic data for **Benzo[b]thiophene-7-carboxylic acid** and its more extensively studied isomers, Benzo[b]thiophene-2-carboxylic acid and Benzo[b]thiophene-3-carboxylic acid. Due to a scarcity of publicly available experimental data for **Benzo[b]thiophene-7-carboxylic acid**, this document presents predicted data for the 7-isomer and detailed experimental data for the 2- and 3-isomers to serve as a valuable comparative reference for researchers in the field. The guide includes structured data tables for easy comparison, detailed experimental protocols for spectroscopic analysis, and a workflow diagram for the analytical process.

Spectroscopic Data

Benzo[b]thiophene-7-carboxylic acid

Experimental spectroscopic data for **Benzo[b]thiophene-7-carboxylic acid** is not readily available in the public domain. The following table presents predicted mass spectrometry data.

Table 1: Predicted Mass Spectrometry Data for **Benzo[b]thiophene-7-carboxylic acid**

Adduct	Predicted m/z
[M+H] ⁺	179.01613
[M+Na] ⁺	200.99807
[M-H] ⁻	177.00157

Comparative Spectroscopic Data: Isomers 2 and 3

To provide context for the spectroscopic characteristics of a benzothiophene carboxylic acid, the following tables summarize the experimental data for the well-characterized 2- and 3-isomers.

Table 2: ¹H NMR Spectroscopic Data for Benzo[b]thiophene-2-carboxylic acid and Benzo[b]thiophene-3-carboxylic acid

Compound	Solvent	Chemical Shift (δ) ppm
Benzo[b]thiophene-2-carboxylic acid	-	8.24 (s, 1H), 8.02 (d, $J=7.9$ Hz, 1H), 7.93 (d, $J=7.9$ Hz, 1H), 7.4

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